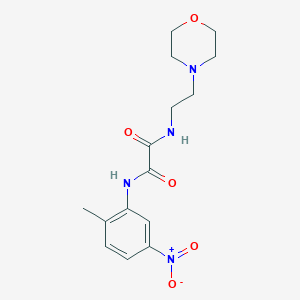

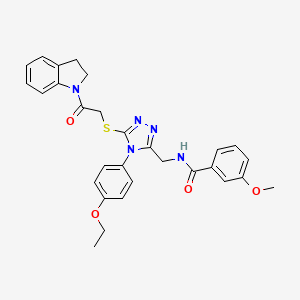

![molecular formula C19H27N7O2 B2545612 3,9-Dimethyl-1-(2-piperidin-1-ylethyl)-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 919026-34-9](/img/structure/B2545612.png)

3,9-Dimethyl-1-(2-piperidin-1-ylethyl)-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of piperidine and purine. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom and five carbon atoms . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Purines are biologically significant compounds, forming the basis of DNA, RNA, and ATP, among others.

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of extensive research . Various methods have been developed for the synthesis of substituted piperidines, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Molecular Structure Analysis

The molecular formula of this compound is C19H29N7O2. It contains a piperidine ring, a purine ring, and various functional groups attached to these rings.Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the reactivity of the piperidine and purine rings, as well as the functional groups attached to these rings. Piperidines can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine ring could make the compound basic, while the presence of the purine ring could make it aromatic .Scientific Research Applications

Antitumor Activity and Vascular Relaxing Effects

Research indicates that novel heterocycles related to the specified compound have been synthesized and examined for their biological activities. Specifically, compounds structurally related to purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines have shown promising results against P388 leukemia. However, their vascular relaxing effects, which could be beneficial in treating hypertension or cardiovascular diseases, were not significant in the tested derivatives (Ueda et al., 1987).

Synthesis of New Heterocyclic Compounds

The exploration of reactions involving diethylamine (DEA) and triethylamine (TEA) as sources for the two-carbon component in reverse azadiene synthesis has led to the creation of pyrido[2,3-d]pyrimidines and pyrido[3,2-d]pyrimidines. These findings contribute to the methodology of synthesizing new heterocyclic compounds, which could potentially have various pharmacological applications (Shorshnev et al., 1990).

Crystal Structure and Pharmacological Activities

Studies have also been focused on analyzing the crystal structure of compounds structurally similar to the one , providing insights into their geometrical configuration, which is crucial for understanding their biological activity. Such detailed structural analysis aids in the rational design of new drugs by highlighting the importance of certain molecular conformations (Karczmarzyk et al., 1995).

Development of Antiasthmatic Agents

The development of xanthene derivatives showcasing vasodilatory activity highlights the pursuit of novel pharmacological targets such as Phosphodiesterase 3 inhibitors for anti-asthmatic therapy. This research underscores the ongoing efforts to identify and synthesize new compounds that can serve as effective treatments for asthma, showcasing significant vasodilator activity in preclinical models (Bhatia et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3,9-dimethyl-1-(2-piperidin-1-ylethyl)-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N7O2/c1-4-8-24-17(27)15-16(22(3)19(24)28)20-18-25(15)13-14(2)21-26(18)12-11-23-9-6-5-7-10-23/h4H,1,5-13H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJILLLVADYUQEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C)CCN4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-(3,5-dimethylpyrazol-1-yl)pyrimidine](/img/structure/B2545529.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-4-(benzylsulfonyl)butanamide](/img/structure/B2545531.png)

![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate](/img/structure/B2545541.png)

![2-(2-((3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2545544.png)

![N-Methyltricyclo[4.3.1.13,8]undecan-4-amine;hydrochloride](/img/structure/B2545550.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2545552.png)